Sotuletinib hydrochloride

Kinase selectivity profiling CSF1R inhibitor off-target mitigation

Sotuletinib hydrochloride (BLZ945 hydrochloride) is an orally active, small-molecule inhibitor of colony-stimulating factor 1 receptor (CSF1R, c-Fms) with a biochemical IC50 of 1 nM. It exhibits >1,000-fold selectivity against its closest receptor tyrosine kinase homologs, including c-KIT, PDGFRβ, and FLT3, and is characterized as brain-penetrant.

Molecular Formula C20H23ClN4O3S
Molecular Weight 434.9 g/mol
Cat. No. B11929079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSotuletinib hydrochloride
Molecular FormulaC20H23ClN4O3S
Molecular Weight434.9 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O.Cl
InChIInChI=1S/C20H22N4O3S.ClH/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25;/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24);1H/t14-,17-;/m1./s1
InChIKeyIHWOVMRZEIHNGY-SATBOSKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sotuletinib Hydrochloride: Potency, Selectivity, and Procurement Considerations for a Brain-Penetrant CSF1R Inhibitor


Sotuletinib hydrochloride (BLZ945 hydrochloride) is an orally active, small-molecule inhibitor of colony-stimulating factor 1 receptor (CSF1R, c-Fms) with a biochemical IC50 of 1 nM [1]. It exhibits >1,000-fold selectivity against its closest receptor tyrosine kinase homologs, including c-KIT, PDGFRβ, and FLT3, and is characterized as brain-penetrant . Developed initially by Novartis for oncology and amyotrophic lateral sclerosis (ALS), sotuletinib received EU orphan drug designation for ALS in August 2022 [2]. The hydrochloride salt form (CAS 2222138-31-8) offers aqueous solubility of ~100 mg/mL, facilitating flexible in vivo formulation [3].

Why CSF1R Inhibitors Cannot Be Interchanged: Selectivity, Brain Penetrance, and Pharmacodynamic Effects Distinguish Sotuletinib Hydrochloride


CSF1R inhibitors share a nominal target but differ profoundly in kinase selectivity breadth, brain penetrance, and on-target tissue effects. Pexidartinib (PLX3397) is a dual CSF1R/c-KIT inhibitor with only 10–100-fold selectivity over other kinases, while GW2580 shows 30 nM potency and 150–500-fold selectivity . Sotuletinib hydrochloride achieves >3,200-fold selectivity over c-KIT, PDGFRβ, and FLT3 in the same assay platform, minimizing off-target kinase-driven effects [1]. Critically, brain penetrance and microglia depletion efficacy vary substantially across the class despite all being labeled 'brain-penetrant'—a distinction with major implications for neuro-oncology and neuroinflammation models [2].

Quantitative Differentiation of Sotuletinib Hydrochloride: Head-to-Head and Cross-Study Evidence Against Closest CSF1R Inhibitor Comparators


Kinase Selectivity: 1 nM CSF1R IC50 with >3,200-Fold Window Over c-KIT Outperforms Pexidartinib and GW2580

In a direct head-to-head selectivity panel, sotuletinib (BLZ945) demonstrated a CSF1R enzymatic IC50 of 1 nM with IC50 values of 3,200 nM against c-KIT, 9,100 nM against FLT3, 4,800 nM against PDGFRβ, and >10,000 nM against LCK and ABL [1]. This corresponds to a selectivity window of >3,200-fold over c-KIT. By contrast, pexidartinib (PLX3397) measured in the same assay platform yielded a CSF1R IC50 of 13 nM with only 2-fold selectivity over c-KIT (IC50 27 nM) and 12-fold over FLT3 (IC50 160 nM) [1]. GW2580, tested in independent kinase panels, exhibits a CSF1R IC50 of 30 nM and only 150–500-fold selectivity over a narrower panel of kinases .

Kinase selectivity profiling CSF1R inhibitor off-target mitigation

In Vivo Microglia Depletion: ≥90% Brain Microglia Ablation Achieved Despite Limited Brain-to-Plasma Ratio of 0.1

Sotuletinib hydrochloride (200 mg/kg, p.o., 7 days or 2,000 ppm in diet for 21 days) depletes ≥90% of microglia in C57BL6/J mice . Despite a measured brain-to-plasma ratio of only 0.1, sotuletinib achieved 88% microglia depletion, numerically exceeding pexidartinib's 82% depletion at comparable doses [1]. Both compounds are substrates of blood-brain barrier efflux transporters ABCB1/ABCG2, but the higher intrinsic potency of sotuletinib (CSF1R IC50 1 nM vs. pexidartinib 13–20 nM) allows sufficient free brain concentrations to saturate CSF1R occupancy on microglia [1][2].

Microglia depletion brain penetration neuroinflammation

Unique Pharmacodynamic Signature: Kupffer Cell Depletion and Delayed Liver Enzyme Clearance as an On-Target Class Effect with Implications for Preclinical Toxicology Interpretation

Sotuletinib treatment in rats induces significant elevation of serum ALT and AST in the absence of hepatocellular necrosis, a phenomenon mechanistically linked to depletion of liver-resident Kupffer cells rather than hepatotoxicity [1]. Exogenously injected recombinant his-tagged ALT1 showed significantly delayed clearance in sotuletinib-treated rats, directly validating that the enzyme elevation reflects impaired clearance rather than hepatocellular leakage [1]. This pharmacodynamic effect is class-associated with CSF1R inhibition—comparable Kupffer cell depletion is observed with pexidartinib—but sotuletinib's higher selectivity minimizes confounding off-target contributions to liver enzyme changes [2].

Kupffer cell liver enzyme CSF1R pharmacodynamics

Orphan Drug Designation and Clinical Translation: Sotuletinib Is the Only CSF1R Inhibitor with Regulatory Recognition for ALS

Sotuletinib received orphan drug designation from the European Medicines Agency (EMA) on 10 August 2022 for the treatment of amyotrophic lateral sclerosis [1]. This is the only CSF1R-selective inhibitor to receive regulatory orphan status specifically for ALS, a neurodegenerative indication where microglia-mediated neuroinflammation drives disease progression [1]. A Phase II clinical trial in ALS (NCT04066244) was conducted by Novartis, and a separate Phase I/II study in advanced solid tumors including glioblastoma (NCT02829723) evaluated safety and pharmacokinetics in humans [2][3]. By comparison, pexidartinib is FDA-approved exclusively for tenosynovial giant cell tumors and carries a boxed warning for hepatotoxicity; it has no ALS regulatory recognition. GW2580 has not entered clinical development [4].

Orphan drug amyotrophic lateral sclerosis clinical translation

Optimal Research and Procurement Scenarios for Sotuletinib Hydrochloride Based on Quantified Comparative Evidence


Neuro-Oncology Models Requiring Selective CSF1R Blockade Without c-KIT-Driven Hematotoxicity

In glioblastoma and other CNS tumor models where tumor-associated macrophage (TAM) reprogramming is the therapeutic goal, sotuletinib hydrochloride's 3,200-fold selectivity over c-KIT (vs. pexidartinib's ~2-fold) makes it the preferred CSF1R inhibitor for prolonged dosing regimens exceeding 14 days [1]. The 1 nM IC50 ensures CSF1R occupancy at low nanomolar plasma concentrations, while brain-to-plasma ratio data (0.1) guides accurate CNS exposure calculations [2]. Researchers should select the hydrochloride salt for aqueous solubility of ~100 mg/mL, enabling both oral gavage and diet admixture formulations [3].

Microglia Depletion and Replacement Protocols in Neurodegenerative Disease Models

For microglia ablation-repopulation studies in ALS, Alzheimer's, or multiple sclerosis models, sotuletinib hydrochloride (200 mg/kg p.o. 7 days or 2,000 ppm diet 21 days) achieves ≥90% microglia depletion with superior efficiency compared to pexidartinib (82% depletion) [1]. The orphan drug designation for ALS (EMA 2022) provides regulatory context for translational grant applications [2]. Procurement should specify the hydrochloride salt (CAS 2222138-31-8) to ensure the water-soluble form suitable for oral dosing, distinguishing from the free base (CAS 953769-46-5) or dihydrochloride (CAS 2222138-40-9) [3].

CSF1R Pharmacodynamic Studies Using Liver Enzyme Monitoring as Target Engagement Biomarker

Sotuletinib's mechanistically characterized Kupffer cell depletion and resultant delayed ALT/AST clearance provide a quantifiable, non-invasive pharmacodynamic biomarker for confirming CSF1R target engagement in rodent studies [1]. This biomarker is more clearly attributable to on-target CSF1R inhibition than pexidartinib's mixed hepatotoxicity signal, which carries an FDA boxed warning [2]. Researchers should incorporate serial ALT/AST measurements plus exogenous ALT1 clearance assays as described by Barca et al. 2022 to distinguish CSF1R-mediated clearance delay from potential hepatotoxicity [1].

Translational ALS Research Requiring Clinically Validated Pharmacological Tool Compounds

As the only CSF1R inhibitor with EMA orphan designation for ALS, sotuletinib is indicated for translational studies evaluating microglia-targeted therapeutic strategies in ALS [1]. Data from the completed Phase II ALS trial (NCT04066244) and Phase I solid tumor study (NCT02829723) provide human pharmacokinetic parameters that can be used to benchmark preclinical exposure-response relationships [2][3]. Cross-reference with clinical-grade material specifications when transitioning from preclinical tool compound to translational biomarker studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sotuletinib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.